Actinomycin C
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-1-N-(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJFISCRQIYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88N12O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-14-8, 8052-16-2 | |
| Record name | Actinomycin VI | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Actinomycin C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Early Academic Investigations of Actinomycins
Discovery and Initial Characterization in Research
The discovery of actinomycins marked a significant milestone in the early era of antibiotic research. In 1940, Selman Waksman and H. Boyd Woodruff reported the isolation of a novel substance from a soil bacterium, then named Actinomyces antibioticus (later reclassified as Streptomyces antibioticus). rcsb.orgwikipedia.orgnih.govmdpi.com This discovery was a direct result of Waksman's systematic screening of soil microbes, particularly from the actinomycetes group, for their ability to produce antimicrobial compounds. nobelprize.orgnih.gov The isolated substance, which they named actinomycin (B1170597), was the first true antibiotic to be identified from an actinobacterium. nobelprize.orgbiorxiv.org
Initial characterization revealed that the crude substance could be separated into two fractions, designated Actinomycin A and Actinomycin B. wikipedia.org Actinomycin A was found to be highly effective at inhibiting the growth of various bacteria (bacteriostatic), while Actinomycin B was more effective at killing them (bactericidal), especially Gram-positive bacteria. wikipedia.org Early chemical studies established that actinomycin was a pigment with a quinone-like structure. nobelprize.org It was crystallized shortly after its discovery, allowing for the determination of its approximate molecular formula as C₄₁H₅₆N₈O₁₁. nobelprize.org Despite its potent antibacterial properties, it was quickly recognized as being extremely toxic to experimental animals, which initially limited its therapeutic prospects. nih.govnobelprize.org
Early Recognition of Biological Activities in Research Models
While the high toxicity of actinomycin precluded its use as a general antibiotic, subsequent research uncovered other significant biological activities. drugbank.com A pivotal moment came in 1952 when Hackmann demonstrated the carcinolytic (cancer-destroying) effect of Actinomycin C. auajournals.org This was a groundbreaking observation, as actinomycin became the first antibiotic shown to possess anti-cancer activity. rcsb.orgresearchgate.net
Further studies in the mid-1950s solidified its potential in oncology. Research by Ravina and others in 1954 suggested that this compound could be a useful agent in the treatment of certain human cancers, such as Hodgkin's disease. auajournals.org Animal model studies also showed that actinomycins were powerful anticancer agents against transplanted tumors. auajournals.org This discovery opened up a new avenue for cancer therapy, demonstrating that microbial products could be a source of effective antineoplastic drugs. rcsb.orgauajournals.org The primary biological activities identified in these early research phases are summarized below.
| Biological Activity | Observation in Research Models | Year of Report |
| Antibacterial | Highly bacteriostatic against various Gram-positive and Gram-negative bacteria. wikipedia.orgnobelprize.org | 1940-1941 |
| Antifungal | Exhibited some activity against fungi. wikipedia.org | 1941 |
| Anticancer (Carcinolytic) | This compound demonstrated a destructive effect on cancer cells. auajournals.org | 1952 |
| Antitumor | Showed potent activity against transplanted tumors in mice and potential against Hodgkin's disease. auajournals.org | 1954 |
Significance in the Evolution of Molecular Biology Research
The significance of actinomycins extends far beyond their antibiotic and anticancer properties; they became invaluable tools in the nascent field of molecular biology. bionity.com Early investigations into its mechanism of action revealed that Actinomycin D binds to double-stranded DNA. rcsb.orgdrugbank.com This binding was found to be highly specific, requiring the presence of guanine (B1146940) residues. nih.govpnas.org
The most critical discovery was that actinomycin inhibits the synthesis of RNA. drugbank.comresearchgate.net It achieves this by physically obstructing the movement of RNA polymerase along the DNA template, a process known as transcription. bionity.comwikipedia.org The molecule's planar phenoxazinone ring slips between the base pairs of the DNA double helix—a mechanism termed intercalation—while its two cyclic peptide side chains fit into the minor groove, stabilizing the complex. rcsb.orgontosight.airesearchgate.netrcsb.org This action effectively freezes the transcription initiation complex and prevents the elongation of the growing RNA chain. bionity.comwikipedia.org
Overview of Actinomycin Family and Structural Distinctions (e.g., this compound, Actinomycin D, Actinomycin X)
This compound is part of a larger family of related compounds known as the actinomycins. ontosight.ai These natural products are classified as chromopeptide antibiotics. biorxiv.orgresearchgate.net The general structure of all actinomycins consists of two main components: a planar, three-ring chromophore called actinocin (B1199408) (a phenoxazinone derivative) and two identical or different cyclic pentapeptide lactone rings attached to the chromophore. researchgate.netresearchgate.netmdpi.com
The diversity within the actinomycin family arises from variations in the amino acid composition of the two pentapeptide chains. biorxiv.orgresearchgate.net To date, over 40 different actinomycins have been identified. researchgate.netfrontiersin.orgnih.gov The major groups, or complexes, are distinguished by specific amino acid substitutions at particular positions in these peptide rings.
The primary actinomycin complexes include C, D, and X.
This compound Complex: This group, which includes this compound₁, C₂, and C₃, is characterized by variations at the D-valine position. In this compound₂, one of the D-valine residues is replaced by D-allo-isoleucine, and in C₃, both are replaced. researchgate.netresearchgate.net
Actinomycin D: This is one of the most studied actinomycins and is also known as this compound₁. researchgate.netresearchgate.net
Actinomycin X Complex: Members of this group, such as Actinomycin X₀ᵦ and X₂, differ from each other by substitutions at the proline site in the peptide rings, which can be replaced by residues like 4-trans-hydroxyproline or 4-oxo-proline. biorxiv.orgresearchgate.net
The table below summarizes the key structural distinctions between these major actinomycin types.
| Actinomycin Type | Key Structural Feature/Distinction | Amino Acid(s) at Variable Position |
| This compound₁ (Actinomycin D) | The baseline structure for the C-complex. researchgate.netresearchgate.net | L-Threonine, D-Valine, L-Proline, Sarcosine, N-methyl-L-valine. pnas.org |
| This compound₂ | Differs from C₁ by the replacement of one D-valine residue. researchgate.net | One D-Valine is replaced by D-allo-isoleucine. |
| This compound₃ | Differs from C₁ by the replacement of both D-valine residues. researchgate.net | Both D-Valine residues are replaced by D-allo-isoleucine. |
| Actinomycin X Complex (e.g., X₂, X₀ᵦ) | Characterized by substitutions in the "proline" site of the peptide rings. biorxiv.orgresearchgate.net | Proline can be substituted with 4-trans-hydroxyproline or 4-oxo-proline. researchgate.net |
Molecular Mechanisms of Action: Interactions with Nucleic Acids and Transcriptional Machinery
DNA Binding and Intercalation Dynamics
The interaction of Actinomycin (B1170597) C with DNA is a highly specific and dynamic process, characterized by its preference for certain base sequences and its unique mode of intercalation.
Specificity of DNA Binding and Sequence Recognition
Actinomycin C exhibits a strong preference for binding to double-stranded DNA at sites containing guanine (B1146940) residues, particularly at 5'-GpC-3' sequences. uah.esoup.com This specificity is a cornerstone of its mechanism of action. While 5'-GpC-3' is the most favored binding site, the compound can also bind to other GC-rich sequences, such as GpG and, to a lesser extent, GpT steps. uah.es The presence of a guanine residue is crucial for the stable association of this compound with the DNA helix. researchgate.net The recognition of these specific sequences is primarily driven by the formation of hydrogen bonds between the peptide side chains of the actinomycin molecule and the guanine bases in the minor groove of the DNA. uah.esnih.gov Specifically, the threonine residues within the pentapeptide lactone rings of this compound play a critical role in this recognition, forming specific hydrogen bonds with the N2 amino group of guanine. oup.com This interaction is highly selective and is a key determinant of the drug's binding affinity and sequence preference. The nature of the bases flanking the GpC core can also influence binding affinity. uah.es
| DNA Sequence Motif | Binding Affinity | Reference |
|---|---|---|
| 5'-GpC-3' | High (Preferred) | uah.esoup.com |
| 5'-GpG-3' | Moderate | uah.es |
| 5'-GpT-3' | Weak | uah.es |
| AT-rich sequences | Very Low/Negligible (unless facilitated by other molecules) | oup.com |
Structural Basis of Intercalation and Complex Formation with Double-Stranded DNA
The binding of this compound to DNA involves the process of intercalation, where its planar phenoxazone chromophore ring system inserts itself between adjacent base pairs of the DNA double helix. researchgate.netwjahr.com This insertion causes a significant distortion of the DNA structure, including unwinding of the helix and an increase in its length. oup.com The two cyclic pentapeptide side chains of this compound fit snugly into the minor groove of the DNA, flanking the intercalated chromophore. uah.esresearchgate.net This positioning is stabilized by a network of interactions, including the aforementioned hydrogen bonds between the threonine residues and guanine bases. oup.comoup.com X-ray crystallography and NMR studies of this compound-DNA complexes have revealed that the intercalation can lead to substantial conformational changes in the DNA, such as kinking and even the flipping out of nucleotides at the binding site. oup.comrcsb.orgnih.gov These structural alterations are fundamental to the compound's ability to interfere with DNA-dependent enzymatic processes.
Interaction with Non-B-form DNA Structures
Beyond the canonical B-form DNA, this compound has been shown to interact with non-B-form DNA structures, most notably G-quadruplexes. acs.orgnih.gov G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, often found in functionally significant regions of the genome, such as gene promoter regions and telomeres. researchgate.net Studies have demonstrated that this compound can bind to and stabilize G-quadruplex structures, particularly those found in the promoter region of oncogenes like c-Myc. acs.orgnih.govresearchgate.net The mode of interaction with G-quadruplexes appears to be different from that with duplex DNA, involving surface end-stacking rather than intercalation. acs.orgresearchgate.netnih.gov This interaction can induce a conformational change in the G-quadruplex and is thought to contribute to the compound's anticancer activity by repressing the expression of key oncogenes. acs.orgnih.gov
| DNA Structure | Primary Mode of Interaction | Key Structural Consequence | Reference |
|---|---|---|---|
| B-form DNA (GC-rich) | Intercalation of phenoxazone ring | Helix unwinding, kinking, potential nucleotide flipping | oup.comresearchgate.netoup.comnih.gov |
| G-quadruplex (e.g., in c-Myc promoter) | Surface end-stacking | Stabilization and conformational change of the quadruplex | acs.orgresearchgate.netnih.gov |
RNA Synthesis Inhibition
The primary and most well-characterized biological effect of this compound is the potent inhibition of RNA synthesis.
Primary Mechanism: Inhibition of DNA-Dependent RNA Polymerases
This compound acts as a powerful inhibitor of transcription by directly interfering with the function of DNA-dependent RNA polymerases. researchgate.netbibliotekanauki.plrndsystems.com The stable complex formed between this compound and the DNA template serves as a physical roadblock, preventing the progression of RNA polymerase along the DNA strand. nih.govapexbt.com This steric hindrance effectively stalls the elongation of the nascent RNA chain, leading to a premature termination of transcription. apexbt.complos.org The inhibition is highly efficient, with low concentrations of this compound being sufficient to block RNA synthesis without significantly affecting DNA replication or protein synthesis. nih.gov The compound's preference for GC-rich regions means that the transcription of genes with such sequences in their coding or regulatory regions is particularly susceptible to inhibition. The formation of the stable this compound-DNA complex prevents the necessary unwinding of the DNA double helix that is required for transcription to proceed. researchgate.netnih.gov
Blockade of RNA Chain Elongation
A primary mechanism of action for this compound is the potent inhibition of RNA chain elongation by RNA polymerase. cellsignal.comdrugbank.comnih.gov It achieves this by intercalating into the DNA double helix, specifically at G-C rich sequences. nih.gov This binding event is thought to occur at a "premelted" DNA conformation within the transcription complex, effectively immobilizing it and preventing the polymerase from moving along the DNA template to synthesize the growing RNA chain. nih.gov This physical obstruction of the polymerase's path leads to a premature termination of transcription. cellsignal.comnih.gov
Differential Sensitivity of RNA Polymerases and Transcriptional Processes
The various types of RNA polymerases exhibit differential sensitivity to this compound. Notably, RNA polymerase I (Pol I), responsible for ribosomal RNA (rRNA) synthesis, is particularly sensitive to inhibition by the compound. tandfonline.comoup.com At low concentrations, Actinomycin D, a closely related compound, preferentially inhibits Pol I. oup.com RNA polymerase II (Pol II), which synthesizes messenger RNA (mRNA), is also inhibited, but generally at higher concentrations of the drug. oup.com RNA polymerase III, responsible for the synthesis of transfer RNA (tRNA) and other small RNAs, also shows sensitivity. researchgate.net This differential sensitivity allows for the selective inhibition of specific transcriptional processes based on the concentration of this compound used. csic.es
Selective Inhibition of Ribosomal RNA (rRNA) Synthesis at Low Concentrations
A key characteristic of this compound's action is its ability to selectively inhibit the synthesis of ribosomal RNA (rRNA) at low concentrations. nih.govcsic.es This selectivity is attributed to the high G+C content of ribosomal DNA (rDNA) genes, which provides preferential binding sites for this compound intercalation. nih.govaacrjournals.org The inhibition of rRNA synthesis is a rapid event; a brief exposure to low concentrations of actinomycin can lead to a significant reduction in rRNA production. nih.gov This selective inhibition of rRNA synthesis is a hallmark of "nucleolar stress" and can trigger various cellular responses, including cell cycle arrest. nih.gov
Impact on Messenger RNA (mRNA) and other RNA species synthesis
While low concentrations of this compound preferentially target rRNA synthesis, higher concentrations inhibit the synthesis of other RNA species, including messenger RNA (mRNA). cellsignal.comcsic.es The inhibition of mRNA transcription occurs through the same mechanism of DNA intercalation and blockade of RNA polymerase II elongation. cellsignal.com The synthesis of other RNA types, such as those produced by RNA polymerase III, can also be affected, although the sensitivities may vary. researchgate.net The impact on mRNA synthesis has been a key aspect of its use in research to study mRNA stability and turnover. nih.gov However, it's important to note that the effects can be complex, with some studies showing that under certain conditions, mRNA production can be paradoxically enhanced. microbiologyresearch.org
Effects on Transcriptional Initiation Complexes
This compound primarily acts by blocking RNA chain elongation, but it also has an impact on the initial stages of transcription. nih.govwikipedia.org By binding to DNA at the transcription initiation complex, it can prevent the elongation of the RNA chain by RNA polymerase from the outset. wikipedia.org Some research suggests that Actinomycin D can prevent transcription initiation by inhibiting the ATPase activity of the XPB subunit of TFIIH, a component of the pre-initiation complex (PIC). biorxiv.org This interference with the PIC prevents the necessary unwinding of DNA for transcription to begin. biorxiv.org
Modulation of Gene Expression and Specific Gene Transcription (e.g., c-Myc)
This compound can modulate the expression of specific genes. A prominent example is its effect on the proto-oncogene c-Myc. The c-Myc gene promoter contains GC-rich sequences that are binding sites for this compound, leading to the inhibition of its transcription. plos.org The downregulation of c-Myc expression is a significant contributor to the cellular responses induced by this compound. capes.gov.br Studies have shown that this compound can induce a rapid decrease in c-myc mRNA levels, both by blocking transcriptional elongation and by increasing the degradation rate of the existing mRNA. researchgate.netoup.com
Influence on DNA Replication (as a research observation)
While the primary molecular target of this compound is transcription, it has also been observed to interfere with DNA replication. wikipedia.orgplos.org This effect is generally considered secondary to its potent inhibition of RNA synthesis, as ongoing RNA synthesis is often required for DNA replication to proceed. plos.org The mechanism of DNA replication inhibition is also linked to the intercalation of this compound into the DNA duplex, which can physically impede the progression of the DNA replication machinery. plos.org However, for laboratory applications aimed at specifically inhibiting DNA synthesis, other chemical agents are often preferred due to their more direct and specific actions on DNA replication. wikipedia.org
Other Observed Molecular and Cellular Effects in Research Models
Beyond its well-documented role as a potent inhibitor of transcription, this compound, also known as Actinomycin D, elicits a range of other significant molecular and cellular effects that have been observed in various research models. These effects contribute to its complex biological activity and are areas of ongoing scientific investigation.
Inhibition of Minus-Strand Transfer in Reverse Transcriptase (in viral studies)
In the context of viral replication, particularly in studies involving retroviruses like the human immunodeficiency virus (HIV), this compound has been identified as an inhibitor of the minus-strand transfer step during reverse transcription. sigmaaldrich.comasm.orgnih.gov This process is a crucial step in the synthesis of a double-stranded DNA copy of the viral RNA genome. By binding to the minus-strand strong-stop DNA, this compound interferes with the activity of the viral nucleocapsid protein, which is essential for the efficient transfer of the DNA strand. asm.orgnih.gov This inhibitory action on reverse transcription is a mechanism distinct from that of nucleoside reverse transcriptase inhibitors. asm.org Research has demonstrated that this compound can significantly inhibit HIV-1 minus-strand transfer in both in vitro assays and endogenous reactions within the virus. nih.gov
Perturbation of Nucleolar Function and Organization
The nucleolus, the primary site of ribosome biogenesis, is highly sensitive to this compound. Low concentrations of the drug selectively inhibit RNA polymerase I, the enzyme responsible for transcribing ribosomal RNA (rRNA) genes. nih.govcell-stress.com This inhibition leads to a phenomenon known as nucleolar stress, characterized by significant changes in nucleolar structure and function. cell-stress.comfrontiersin.org
A hallmark of this compound-induced nucleolar stress is "nucleolar segregation" or the formation of "nucleolar caps." frontiersin.orgelifesciences.org This involves the reorganization of the nucleolus's sub-compartments, where the fibrillar centers (FC) and dense fibrillar component (DFC) form cap-like structures around the granular component (GC). frontiersin.orgelifesciences.org This structural disruption is a direct consequence of the halt in rRNA production. frontiersin.org Furthermore, this perturbation can lead to the dispersal of key nucleolar proteins like nucleolin and upstream binding factor (UBF) throughout the nucleoplasm. uni-heidelberg.de These changes in nucleolar organization are distinct from those induced by inhibitors of other RNA polymerases. uni-heidelberg.de
Effects on Pre-mRNA Processing and Splicing
This compound's influence extends to the processing of precursor messenger RNA (pre-mRNA). Studies have indicated that the drug can affect post-transcriptional maturation of extranucleolar RNAs. researchgate.net For instance, in HeLa cells treated with low concentrations of this compound, while the synthesis of pre-mRNAs remained active, the immunolabeling of essential splicing factors like snRNP proteins and SC-35 on perichromatin fibrils was significantly reduced. researchgate.net This suggests an impairment of co-transcriptional splicing. researchgate.net
The stability of RNA molecules is also affected. In some experimental models, the inhibition of transcription by this compound has been used to study the half-life of pre-mRNAs. pnas.org The conversion of pre-mRNA to mature mRNA, a process that includes splicing, can be observed after blocking further transcription with the drug. pnas.org Research in the protozoan parasite Entamoeba histolytica has shown that the production of certain circular RNAs is dependent on mRNA synthesis and pre-mRNA processing, a process that can be studied using Actinomycin D to inhibit RNA polymerase II. frontiersin.org
Cellular Stress Responses (e.g., Nucleolar Stress Response)
The perturbation of nucleolar function by this compound is a primary trigger for the nucleolar stress response, a critical cellular surveillance mechanism. cell-stress.comcreative-biolabs.com This response is initiated by the disruption of ribosome biogenesis. cell-stress.com A key consequence of nucleolar stress is the activation of the p53 tumor suppressor protein. cell-stress.comoncotarget.com Under normal conditions, p53 is kept at low levels by the E3 ubiquitin ligase MDM2. However, following nucleolar stress induced by this compound, ribosomal proteins such as RPL5, RPL11, and RPL23 are released from the nucleolus and bind to MDM2, inhibiting its activity. cell-stress.com This leads to the stabilization and accumulation of p53, which can then initiate downstream cellular processes like cell cycle arrest and apoptosis. cell-stress.comoncotarget.com
The nucleolar stress response is not solely dependent on p53. In cells lacking functional p53, nucleolar stress can still induce cell cycle arrest or apoptosis through other signaling pathways. cell-stress.com For example, nucleolar stress can lead to the inhibition of oncoproteins like c-Myc and E2F-1. creative-biolabs.com
Interactions with Cellular Signaling Pathways (e.g., MAP Kinases, AKT, PI3K)
This compound has been shown to modulate several key cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways.
Studies have demonstrated that this compound can induce the activation of AKT, a serine/threonine kinase that is a downstream effector of PI3K. oncotarget.comresearchgate.net This activation appears to be a crucial step in the drug's induction of p53 expression. oncotarget.com Interestingly, while AKT is often considered a survival factor, its activation by this compound contributes to a pro-apoptotic response through p53. oncotarget.com The use of inhibitors for PI3K and AKT has been shown to abolish the this compound-induced expression of p53 in various cell types. oncotarget.com
The MAPK pathways, including ERK, JNK, and p38, are also affected by this compound. researchgate.net Activation of these kinases has been observed in response to the drug. researchgate.net However, the role of these MAP kinases in this compound-induced p53 phosphorylation appears to be context-dependent, with some studies indicating that the phosphorylation of p53 at Serine 15 is independent of these three MAP kinases. oncotarget.com In other contexts, signaling through pathways like Syk, TAK1, p38 MAPK, MEK/ERK, and PI3K/Akt has been implicated in the cellular response to stimuli where Actinomycin D was used as a transcriptional inhibitor to confirm de novo synthesis of inflammatory mediators. frontiersin.org
Regulation of Transcription Factor Expression (e.g., c-jun, c-fos, c-myc, ATF-2, Elk-1)
This compound, through its active component Actinomycin D, exerts significant influence over the expression and activity of key transcription factors that govern cellular processes like proliferation, differentiation, and apoptosis. Its primary mechanism of inhibiting transcription by intercalating into DNA directly impacts the machinery that controls the expression of immediate-early genes and other critical regulatory proteins.
Research has shown that Actinomycin D can inhibit the phosphorylation of several mitogen-activated protein kinase (MAPK)-regulated transcription factors. nih.gov In one study, it was observed to block the increased phosphorylation of c-Jun, Activating Transcription Factor 2 (ATF-2), ets-Domain Protein Elk-1, and c-Myc. nih.gov The activation of these transcription factors is often a downstream event of signaling cascades like the ERK and JNK pathways. ahajournals.orgabcam.co.jp For example, ERK1/2 can phosphorylate and activate c-Myc and Elk-1, while JNK and p38 pathways activate ATF-2 and c-Jun. ahajournals.orgabcam.co.jp By preventing their phosphorylation, Actinomycin D effectively blocks their ability to regulate target genes. nih.gov
The regulation of c-Myc by Actinomycin D is also mediated through a distinct mechanism involving DNA secondary structures. It has been reported to bind to the G-quadruplex structure in the c-Myc promoter region, which represses gene expression. researchgate.net This interaction stabilizes the G-quadruplex and inhibits the elongation of the c-Myc transcript, demonstrating a targeted approach to downregulating this potent oncogene. researchgate.net
In contrast to the general suppression of transcription, Actinomycin D can lead to the "superinduction" of NF-kappa B when used in combination with cytokines like IL-1 beta. nih.gov This is thought to occur because Actinomycin D blocks the synthesis of the NF-kappa B inhibitor, IκBα, leading to a more sustained activation of NF-kappa B. nih.gov Furthermore, some studies have shown that Actinomycin D treatment can upregulate the transcription factor E2F-1, a protein involved in cell cycle regulation and apoptosis, in a manner dependent on wild-type p53. nih.gov
The compound's effects extend to transcription factors crucial for stem cell identity. In breast cancer models, Actinomycin D has been shown to specifically target and down-regulate the expression of the stem cell transcription factor SOX2 at the transcriptional level, without affecting other stem cell markers like OCT4A or NANOG. iiarjournals.org However, its effect on c-Jun can be complex; while some studies show inhibition of phosphorylation, others indicate that c-Jun depletion by Actinomycin D contributes to a blockage of cell cycle transitions. nih.govmdpi.comnih.gov
Table 1: Effects of this compound/D on Transcription Factor Regulation
| Transcription Factor | Observed Effect | Cellular Context / Mechanism | Citations |
|---|---|---|---|
| c-jun | Inhibition of increased phosphorylation. | Myocardial tissue, following ischemic preconditioning. nih.gov | nih.gov |
| Depletion leads to cell cycle blockage. | Hepatocellular carcinoma cell line (HepG2). mdpi.comnih.gov | mdpi.comnih.gov | |
| c-fos | Induction is linked to MAP kinase pathways. | The c-fos promoter contains a serum response element that binds a complex including Elk-1. ahajournals.org | ahajournals.org |
| c-myc | Inhibition of increased phosphorylation. | Myocardial tissue, following ischemic preconditioning. nih.gov | nih.gov |
| Repression of gene expression. | Binds to G-quadruplex in the c-Myc promoter. researchgate.net | researchgate.net | |
| ATF-2 | Inhibition of increased phosphorylation. | Myocardial tissue, following ischemic preconditioning. nih.gov | nih.gov |
| Elk-1 | Inhibition of increased phosphorylation. | Myocardial tissue, following ischemic preconditioning. nih.gov | nih.gov |
| NF-kappa B | Superinduction of activity. | A549 epithelial cells, in combination with IL-1 beta. nih.gov | nih.gov |
| E2F-1 | Upregulation of protein levels. | Upregulation requires wild-type p53. nih.gov | nih.gov |
| SOX2 | Down-regulation of expression. | Breast cancer stem cells. iiarjournals.org | iiarjournals.org |
Observed Effects on Cell Cycle Progression (e.g., arrest in G2/M phase)
This compound is a potent modulator of the cell cycle, primarily known for its ability to induce cell cycle arrest at various phases, thereby inhibiting cell proliferation. The specific phase of arrest can depend on the cell type and experimental conditions.
A predominant effect observed in multiple studies is the induction of arrest in the G2/M phase of the cell cycle. molbiolcell.orgnih.govmdpi.comfrontiersin.orgdovepress.com In HeLa cells, low concentrations of Actinomycin D that selectively inhibit ribosomal RNA (rRNA) synthesis trigger a G2 checkpoint arrest. molbiolcell.orgnih.gov This response is not due to direct DNA damage but is a result of "nucleolar stress" and is mediated by the ATR-Chk1 signaling pathway. molbiolcell.orgnih.gov The arrest at the G2/M checkpoint prevents cells from entering mitosis, a common outcome for cells with damaged or incompletely synthesized components. frontiersin.org Studies in esophageal squamous cell carcinoma and other cancers have also confirmed that treatment with agents that induce G2/M arrest can inhibit cell migration and invasion. dovepress.com
In addition to G2/M arrest, Actinomycin D has been shown to cause a reduced rate of cell progression through the S phase. aacrjournals.org In hepatocellular carcinoma cells, Actinomycin D treatment led to a blockage of cell cycle transitions, DNA fragmentation, and subsequent p53-dependent cell death. mdpi.comnih.gov This was associated with the inhibition of phosphorylated Cdk1 and histone H3. mdpi.comnih.gov
Other studies have pointed towards an arrest in the G1 phase. researchgate.net For instance, in NMNAT1 knockout cells, Actinomycin D treatment led to a significant decrease in the population of cells in the S and G2/M phases, which is consistent with a G1 arrest. researchgate.net In osteosarcoma cells, Actinomycin D was found to reduce the protein levels of key cyclins, including cyclin A, D1, and E, by inhibiting their mRNA transcription. e-century.us The depletion of these cyclins disrupts the normal progression through the cell cycle, leading to arrest and subsequent apoptosis. e-century.us
Table 2: Observed Effects of this compound/D on Cell Cycle Progression
| Cell Line / Model System | Observed Effect | Key Molecular Events | Citations |
|---|---|---|---|
| HeLa Cells | G2 checkpoint arrest. | Nucleolar stress response; ATR-Chk1 pathway activation; no direct DNA damage detected. molbiolcell.orgnih.gov | molbiolcell.orgnih.gov |
| Hepatocellular Carcinoma (HepG2) | Cell cycle arrest. | c-jun depletion; inhibition of pCdK1 and pH3; DNA fragmentation; p53-dependent cell death. mdpi.comnih.gov | mdpi.comnih.gov |
| NMNAT1 KO Cells | G1 phase arrest indicated. | Significant decrease of cells in S and G2/M phases. researchgate.net | researchgate.net |
| Osteosarcoma (MG63) | Cell cycle arrest. | Reduced protein and mRNA levels of cyclin A, cyclin D1, and cyclin E. e-century.us | e-century.us |
| Chinese Hamster (HA1) & Mouse Mammary Tumor (EMT6) Cells | Reduced progression through S phase; G2 arrest. | Drug-dose dependent duration and degree of arrest. aacrjournals.org | aacrjournals.org |
| Ovarian Cancer Cells | G2/M arrest. | Associated with reactive oxygen species (ROS) generation and DNA damage markers. mdpi.com | mdpi.com |
| Malignant Melanoma (A375) | G2/M phase arrest. | Decreased levels of CDK1 and cyclin B. frontiersin.org | frontiersin.org |
Biosynthesis and Biotechnological Production Strategies
Producing Microorganisms: Streptomyces Species and Strain Diversity
Actinomycins are a class of potent antibiotics produced by various species of the genus Streptomyces, a group of Gram-positive bacteria known for their filamentous growth and prolific production of secondary metabolites. secondarymetabolites.org The primary and most well-studied producer of the Actinomycin (B1170597) C complex (comprising C1, C2, and C3) is Streptomyces chrysomallus . nih.govresearchgate.net This species has been central to the elucidation of the actinomycin biosynthetic pathway. nih.gov
While S. chrysomallus is the key producer of Actinomycin C, other Streptomyces species contribute to the rich diversity of the actinomycin family, each producing distinct variants. For instance, Streptomyces antibioticus synthesizes Actinomycin X, and Streptomyces parvulus is known for producing Actinomycin D. nih.govnih.gov This diversity arises from variations in the amino acid composition of the pentapeptide side chains, which is a direct reflection of the genetic diversity within the biosynthetic gene clusters of these different strains. nih.gov The study of these varied species provides a comparative framework for understanding the evolution and function of the enzymatic machinery responsible for creating this family of molecules.
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound is a multi-step process orchestrated by a dedicated set of genes and enzymes. It begins with the synthesis of a key precursor molecule and proceeds through a modular, non-ribosomal assembly line to construct the final complex structure.
Identification and Characterization of Biosynthetic Gene Clusters (e.g., acm C gene cluster, acn cluster)
Role of Nonribosomal Peptide Synthetases (NRPSs) and Actinomycin Synthetases (ACMSs)
This compound's peptide chains are not assembled by ribosomes, but by large, modular enzymes called Nonribosomal Peptide Synthetases (NRPSs) . nih.govwikipedia.org These enzymes function as an assembly line, where each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. wikipedia.orgpnas.org
In S. chrysomallus, the NRPS machinery for this compound is specifically referred to as Actinomycin Synthetases (ACMSs) . nih.govnih.gov The process is initiated by two stand-alone enzyme domains:
Actinomycin Synthetase I (ACMS I) , encoded by the acmA gene, is responsible for activating the chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA). nih.govresearchgate.net
An associated acyl carrier protein (AcmACP) then holds the activated precursor. nih.gov
The subsequent assembly of the pentapeptide lactone is carried out by two massive, multifunctional NRPSs:
Actinomycin Synthetase II (ACMS II) , encoded by acmB. nih.govresearchgate.net
Actinomycin Synthetase III (ACMS III) , encoded by acmC. nih.govresearchgate.net
These enzymes contain the necessary modules to sequentially add L-threonine, D-valine (or D-allo-isoleucine in Actinomycins C2 and C3), L-proline, sarcosine, and N-methyl-L-valine. nih.govresearchgate.net The final step on this assembly line is the cyclization of the peptide chain, catalyzed by a thioesterase domain located at the C-terminus of ACMS III, which releases the completed 4-MHA pentapeptide lactone. nih.gov
Precursor Biosynthesis (e.g., 4-Methyl-3-hydroxyanthranilic Acid from Tryptophan)
The key enzymatic steps in S. chrysomallus are:
Tryptophan Dioxygenase (acmG product) converts L-tryptophan to N-formylkynurenine. asm.orgdovepress.com
Kynurenine (B1673888) Formamidase (acmF product) removes the formyl group to yield kynurenine. asm.orgdovepress.com
Kynurenine-3-Monooxygenase (encoded by a gene outside the cluster) hydroxylates kynurenine to form 3-hydroxykynurenine. nih.govdovepress.com
Methyltransferase (acmL product) adds a methyl group to 3-hydroxykynurenine, producing 3-hydroxy-4-methylkynurenine. dovepress.com
Hydroxykynureninase (acmH or acmK product) cleaves the side chain to yield the final precursor, 4-MHA. asm.orgdovepress.com
Oxidative Condensation Mechanism of Pentapeptide Halves
This condensation can occur spontaneously in the presence of oxygen or chemical oxidants. nih.govasm.org However, the efficiency of the reaction in vivo suggests that it is often enzymatically catalyzed. nih.gov Enzymes such as phenoxazinone synthases (PHS) , laccases, or peroxidases can facilitate this transformation. nih.govmdpi.com While a PHS enzyme is known to be involved in actinomycin synthesis in S. antibioticus, its presence and role in S. chrysomallus are less clear, suggesting that the condensation may proceed spontaneously or via a different, as-yet-unidentified enzyme in the this compound producer. nih.govmdpi.com
Genetic Regulation of Actinomycin Biosynthesis
The production of this compound is a tightly regulated process, ensuring that this potent antibiotic is synthesized at the appropriate time in the bacterial life cycle. Genetic studies in S. chrysomallus have identified several regulatory elements. Mutations affecting actinomycin production have been grouped into distinct classes, pointing to a hierarchical control system. nih.gov
Class I mutants were found to have defects in the biosynthesis of the 4-MHA precursor. nih.gov
Class II mutants showed a significant reduction in the expression of all actinomycin synthetase enzymes, suggesting a mutation in a regulatory locus that controls the expression of the biosynthetic machinery. nih.gov
Class III mutations were closely linked to Class I, but their precise role could not be determined. nih.gov
The acm C gene cluster itself contains genes predicted to have regulatory functions (e.g., acmrA, acmrB, acmrC). secondarymetabolites.org These genes likely encode transcription factors that respond to internal or external signals, switching on the entire biosynthetic pathway. Furthermore, global regulatory proteins, such as those involved in the stringent response (e.g., RelA) and specific sigma factors, have been shown in related Streptomyces species to be essential for actinomycin production, indicating a multi-layered network of genetic control. asm.org
Bioprocess Optimization for Enhanced Production in Research and Industrial Settings
The industrial-scale production of this compound, primarily by the bacterium Streptomyces chrysomallus, is a complex undertaking that requires meticulous optimization of numerous interdependent variables. dovepress.commicrobiologyresearch.org Enhancing the productivity of the fermentation process is crucial for meeting clinical demand and ensuring economic viability. This involves a systematic approach to improving the microbial strain itself, refining the composition of the nutrient medium, and fine-tuning the physical and chemical parameters of the fermentation environment.
Strain Improvement Strategies (e.g., mutational, genetic engineering approaches)
The foundation of high-yield fermentation lies in the producing microorganism. Strategies to improve the native production capabilities of Streptomyces chrysomallus are paramount. Traditional methods involve random mutagenesis, using physical mutagens like UV radiation or chemical agents to induce mutations in the bacterial genome. researchgate.net This classical approach is followed by extensive screening programs to identify mutant strains that exhibit enhanced antibiotic synthesis. researchgate.net
More targeted approaches leverage the growing understanding of the this compound biosynthetic gene cluster. The complete gene cluster in S. chrysomallus spans approximately 50 kilobases of DNA and contains 28 distinct genes. nih.govresearchgate.net This detailed genetic blueprint allows for the application of precise genetic engineering techniques. For instance, researchers can focus on overexpressing key biosynthetic genes or pathway-specific regulatory genes to boost production. The development of a genetic linkage map for S. chrysomallus provides an essential tool for these genetic investigations, facilitating the targeted manipulation of loci relevant to antibiotic synthesis. microbiologyresearch.org Understanding the genetic organization, including the presence of large inverted repeats and multiple operons responsible for different biosynthetic stages, opens avenues for rational strain design aimed at maximizing the metabolic flux towards this compound. nih.gov
Fermentation Medium Composition Optimization (Carbon Sources, Nitrogen Sources, Mineral Supplements)
The composition of the fermentation medium is a critical factor influencing microbial growth and secondary metabolite production. Optimization involves systematically evaluating various nutrient sources to find the ideal combination and concentration for maximizing this compound yield.
Carbon Sources: The primary energy source is a key determinant of productivity. While glucose is a common carbon source, studies on related actinomycin-producing Streptomyces have shown that other sugars can be more effective. For example, in the production of Actinomycin D by S. parvulus, substituting glucose with fructose (B13574) at a concentration of 30 g/L led to a significant increase in antibiotic yield, from 530 mg/L to 635 mg/L. scielo.brsemanticscholar.org Other research has identified sucrose (B13894) and soluble starch as effective carbon sources for antibiotic production by actinomycetes. researchgate.net In some optimization studies, agricultural waste products like apple pomace have been successfully used as a low-cost carbon source, demonstrating the potential to reduce production costs significantly. nih.govnih.gov
Nitrogen Sources: Nitrogen is a crucial component of amino acids and, by extension, the peptide chains of actinomycins. Organic nitrogen sources are often preferred over inorganic ones. Soybean meal is frequently cited as an optimal nitrogen source due to its rich and complex amino acid profile, which includes precursors that can stimulate antibiotic synthesis. researchgate.netbidacv.com Other effective nitrogen sources include tryptone, yeast extract, and rapeseed meal. scielo.brsemanticscholar.orgnih.govnih.gov The biosynthesis of actinomycins involves the tryptophan pathway, and the addition of specific amino acid precursors to the medium can enhance production. frontiersin.org
Mineral Supplements: Various minerals play essential roles as cofactors for enzymes and in maintaining cellular homeostasis. The optimization of mineral concentrations is therefore vital. Commonly optimized minerals include magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and calcium carbonate (CaCO₃). scielo.brsemanticscholar.orgbidacv.com Calcium carbonate also acts as a buffering agent to help maintain a stable pH during fermentation. scielo.brsemanticscholar.orgbidacv.com Other important mineral supplements that have been optimized include potassium phosphate (B84403) (K₂HPO₄) and ferrous sulfate (FeSO₄). researchgate.netbidacv.com
The following table summarizes the findings from various studies on medium optimization for actinomycin production.
| Component | Nutrient Source | Organism/Product | Finding/Optimal Concentration | Reference |
|---|---|---|---|---|
| Carbon Source | Fructose | S. parvulus (Actinomycin D) | 30 g/L; Superior to glucose, yielding 635 mg/L. | scielo.brsemanticscholar.org |
| Carbon Source | Glucose | S. triostinicus (Actinomycin V) | Optimal at 8.84 g/L in a statistically optimized medium. | researchgate.net |
| Carbon Source | Sucrose & Soluble Starch | Actinomycete YJ1 | 10.0 g/L each as part of an optimal medium. | researchgate.net |
| Nitrogen Source | Soybean Meal | S. triostinicus (Actinomycin V) | Optimal at 20.2 g/L; rich amino acid composition stimulates synthesis. | researchgate.netbidacv.com |
| Nitrogen Source | Soy Milk | S. parvulus (Actinomycin D) | 30 g/L in an optimized medium with fructose. | scielo.brsemanticscholar.org |
| Mineral Supplement | CaCO₃ | S. triostinicus (Actinomycin V) | Optimal at 13.08 g/L; also acts as a pH buffer. | researchgate.net |
| Mineral Supplement | MgSO₄·7H₂O | S. triostinicus (Actinomycin V) | Optimal at 3.66 g/L in an ANN/GA optimized medium. | researchgate.net |
Optimization of Fermentation Parameters (Temperature, pH, Aeration, Agitation)
Controlling the physical and chemical environment of the fermentation is just as crucial as the medium composition. Key parameters that directly affect microbial metabolism and product formation include temperature, pH, aeration, and agitation.
Temperature: Most Streptomyces species are mesophilic, with optimal temperatures for antibiotic production typically falling between 25°C and 30°C. In one study, the maximum inhibitory rate, indicating peak antibiotic production, was achieved at 28°C. researchgate.net Another study identified an optimal temperature of 25°C using response surface methodology. nih.govnih.gov
pH: The initial pH of the culture medium significantly impacts enzyme activity and nutrient uptake. The optimal initial pH for actinomycin production is generally neutral, around 7.0. researchgate.netnih.govnih.gov Maintaining pH stability throughout the fermentation, often with buffers like calcium carbonate, is essential as microbial metabolism can cause significant pH shifts.
Aeration and Agitation: As aerobic bacteria, Streptomyces require a sufficient supply of dissolved oxygen for growth and antibiotic biosynthesis. Aeration (measured in air volume per volume of medium per minute, vvm) and agitation (measured in revolutions per minute, rpm) are critical for ensuring adequate oxygen transfer from gas bubbles into the liquid medium. In bioreactor studies for Actinomycin D production, it was found that increasing both agitation and aeration led to higher yields. The maximum production of 1530 mg/L was achieved at an agitation speed of 500 rpm and an aeration rate of 1.5 vvm. scielo.brsemanticscholar.org Agitation also serves to keep the microbial cells suspended and ensures uniform distribution of nutrients.
The table below presents optimized fermentation parameters from various studies.
| Parameter | Optimal Value | Organism/Product | Key Finding | Reference |
|---|---|---|---|---|
| Temperature | 28 °C | Actinomycete YJ1 | Maximum production of biocontrol metabolites observed at this temperature. | researchgate.net |
| Temperature | 25 °C | Saccharothrix yanglingensis | Determined as optimal using Response Surface Methodology. | nih.govnih.gov |
| Initial pH | 7.0 | Actinomycete YJ1 | Resulted in the highest inhibition rate against the target fungus. | researchgate.net |
| Initial pH | 7.0 | Saccharothrix yanglingensis | Identified as the optimal starting pH for antimicrobial metabolite production. | nih.govnih.gov |
| Agitation | 500 rpm | S. parvulus (Actinomycin D) | Combined with 1.5 vvm aeration, yielded the highest antibiotic concentration (1530 mg/L). | scielo.brsemanticscholar.org |
| Aeration | 1.5 vvm | S. parvulus (Actinomycin D) | Highest antibiotic production was achieved at the highest tested aeration rate. | scielo.brsemanticscholar.org |
| Agitation | 180 rpm | Actinomycete YJ1 | Optimal rotary speed in shake flask experiments. | researchgate.net |
Application of Advanced Optimization Methodologies (e.g., Response Surface Methodology, Artificial Neural Networks, Trees Social Relations Optimization Algorithm)
Traditional single-factor optimization methods are time-consuming and fail to account for the complex interactions between different variables. Modern bioprocess optimization relies on statistical and computational tools to navigate these multi-dimensional landscapes efficiently.
Response Surface Methodology (RSM): This is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. embrapa.br RSM has been widely applied to optimize fermentation media and conditions for antibiotic production. nih.govnih.govresearcherslinks.com For instance, RSM was used to investigate environmental variables for an actinomycete strain, leading to a 20% increase in antimicrobial activity. nih.govnih.gov By using experimental designs like the Central Composite Design (CCD), RSM can identify significant factors and determine the optimal levels for maximizing yield, resulting in improvements of up to 5-fold in Actinomycin D production in one case. embrapa.br
Artificial Neural Networks (ANN): ANNs are powerful computational models inspired by the structure of the human brain. They are particularly adept at modeling complex, non-linear relationships, which are common in biological systems. bidacv.combidacv.com In the context of fermentation, an ANN can be trained on experimental data to predict antibiotic yield based on various input parameters (e.g., concentrations of medium components). researchgate.netbidacv.com
Hybrid Methodologies: The true power of these advanced methods is often realized when they are combined. For example, ANNs can be coupled with evolutionary algorithms like the Genetic Algorithm (GA) or the Trees Social Relations (TSR) optimization algorithm. researchgate.netbidacv.comfrontiersin.org In this hybrid approach, the trained ANN serves as a fitness function for the optimization algorithm. The algorithm then explores the input space to find the combination of parameters that the ANN predicts will yield the maximum output. This ANN-GA/TSR approach has proven highly successful, with one study reporting a fourfold increase in Actinomycin V production, from 110 mg/L to 443-452 mg/L. researchgate.netbidacv.comresearchgate.net This yield was 36.7% higher than that achieved using RSM alone, underscoring the superiority of these intelligent hybrid systems for complex bioprocess optimization. researchgate.net
Structural Characterization and Structure Activity Relationships in Academic Research
Core Molecular Architecture: Phenoxazinone Chromophore and Pentapeptide Lactones
The fundamental structure of Actinomycin (B1170597) C, like other actinomycins, is a distinctive chromopeptide lactone. nih.govasm.orgw42biotechnology.de This architecture consists of a planar phenoxazinone chromophore, known as actinocin (B1199408), which is responsible for the compound's characteristic color. nih.govasm.orgw42biotechnology.de Attached to this chromophore are two identical or different cyclic pentapeptide lactone rings. nih.govasm.orgw42biotechnology.de These peptide rings are linked to the chromophore via amide bonds. nih.govasm.orgw42biotechnology.de The entire structure is formed through the oxidative condensation of two molecules of a 4-methyl-3-hydroxyanthranilic acid (4-MHA) pentapeptide lactone. nih.govasm.orgsci-hub.se This core structure is crucial for the biological activity of actinomycins, as the planar phenoxazinone ring allows the molecule to intercalate into DNA. nih.govw42biotechnology.de
Variability in Amino Acid Composition and its Influence on Molecular Properties
The diversity within the actinomycin family arises from variations in the amino acid composition of the two pentapeptide lactone rings. nih.govasm.orgw42biotechnology.de While the phenoxazinone chromophore generally remains constant, the specific amino acids and their sequence within the peptide chains can differ, leading to a wide array of natural analogues. nih.govasm.orgw42biotechnology.de
Actinomycin C itself is not a single compound but a mixture of closely related molecules: Actinomycin C1, C2, and C3. researchgate.netepa.gov The primary amino acids found in hydrolysates of this compound are L-threonine, D-valine, L-proline, sarcosine, N-methyl-L-valine, and D-alloisoleucine. pnas.org The variation between C1, C2, and C3 lies in the substitution of the D-valine residues. researchgate.net
The specific amino acid composition directly influences the molecular properties of the actinomycin, including its solubility and, importantly, its biological activity. These subtle changes in the peptide lactones affect how the molecule interacts with its biological targets.
Structure-Activity Relationships (SAR) concerning DNA Binding and RNA Polymerase Inhibition
The biological activity of this compound and its analogues is intrinsically linked to their ability to bind to DNA and inhibit RNA polymerase. nih.govontosight.aitoku-e.com The planar phenoxazinone chromophore intercalates into the DNA double helix, preferentially at guanine-cytosine (G-C) rich sequences. nih.govontosight.aiacs.orgscbt.com This intercalation is a key feature of its mechanism of action. ontosight.ai
This binding to DNA physically obstructs the movement of RNA polymerase along the DNA template, effectively preventing the elongation of RNA chains and thus inhibiting transcription. nih.govontosight.aircsb.org This inhibition of RNA synthesis is the primary mechanism behind the cytostatic effects of actinomycins. ontosight.ai Structure-activity relationship (SAR) studies aim to modify the amino acid composition to enhance DNA binding affinity and specificity, potentially leading to more effective and less toxic derivatives.
Characterization of Natural Actinomycin Analogues and Derivatives
A multitude of natural actinomycin analogues have been isolated and characterized, each with unique variations in their pentapeptide lactone rings. These differences, often subtle, can lead to significant changes in their biological profiles.
| Analogue/Derivative | Key Structural Difference from Actinomycin C1 (D) | Molecular Formula | Molecular Weight ( g/mol ) |
| Actinomycin D (C1) | The primary component of the this compound mixture. researchgate.net | C62H86N12O16 toku-e.comscbt.comthermofisher.com | 1255.42 toku-e.comscbt.com |
| Actinomycin C2 | One D-valine residue is replaced by D-alloisoleucine. researchgate.net | C63H88N12O16 naturalproducts.netnaturalproducts.net | 1269.4 scbt.com |
| Actinomycin C3 | Both D-valine residues are replaced by D-alloisoleucine. researchgate.net | C64H90N12O16 | 1283.48 |
| Actinomycin X0β | Contains 4-hydroxyproline (B1632879) in the β-pentapeptide lactone ring. mdpi.com | C62H86N12O17 | 1271.42 |
| Actinomycin X2 | Contains 4-oxoproline in the β-pentapeptide lactone ring. mdpi.comhellobio.com | C62H84N12O17 naturalproducts.netbiosynth.comnih.gov | 1269.4 hellobio.comnih.govadipogen.com |
| Actinomycin V | An analogue with a 4-ketoproline instead of a proline. nih.gov | C62H84N12O17 naturalproducts.netbiosynth.com | 1269.4 biosynth.com |
Data for Actinomycin C3 was calculated based on the described amino acid substitution.
Research into Semisynthetic and Synthetic Analogues and their Molecular Interactions
To explore and enhance the therapeutic potential of actinomycins, researchers have focused on creating semisynthetic and synthetic analogues. These efforts are driven by the goal of improving properties such as DNA binding specificity, efficacy, and reducing toxicity.
One approach involves precursor-directed biosynthesis, where modified amino acids are fed to the producing microorganism, leading to their incorporation into the actinomycin structure. mdpi.com Chemical synthesis also allows for the creation of novel analogues with precisely controlled modifications to both the chromophore and the peptide lactones.
These synthetic and semisynthetic analogues are then studied to understand their molecular interactions with DNA. Techniques like NMR spectroscopy and X-ray crystallography provide detailed insights into how these modified compounds bind to DNA and how these changes affect their biological activity. acs.orgrcsb.orgrcsb.org
Fluorescent Derivatives and their Use in Molecular Probing
The development of fluorescent derivatives of actinomycins has provided powerful tools for molecular and cellular biology research. A prominent example is 7-aminoactinomycin D (7-AAD). toku-e.comwikipedia.org
7-AAD is created by substituting an amino group onto the phenoxazinone chromophore of Actinomycin D. acs.org This modification imparts strong fluorescent properties to the molecule without significantly altering its DNA binding characteristics. acs.org 7-AAD is a fluorescent intercalator that exhibits a spectral shift upon binding to DNA. fishersci.fifishersci.fr It specifically binds to G-C rich regions of DNA. toku-e.comwikipedia.orgfishersci.fifishersci.frwikidoc.org
Due to its fluorescence and DNA binding properties, 7-AAD is widely used in various laboratory applications:
Flow Cytometry: It is used to distinguish between live and dead cells, as it can only penetrate the compromised membranes of dead or dying cells. wikipedia.orgfocusbiomolecules.com
Fluorescence Microscopy: 7-AAD serves as a stain for DNA, allowing for visualization of the nucleus and chromatin. wikipedia.orgfishersci.fiwikidoc.org
Apoptosis Detection: It is a valuable tool for identifying apoptotic cells. wikipedia.orgfocusbiomolecules.com
Chromosome Banding Studies: Its selective binding to G-C regions helps in creating distinct banding patterns on chromosomes. fishersci.fifishersci.fr
These fluorescent probes have been instrumental in elucidating the mechanisms of cell death and for analyzing the cell cycle. fishersci.fifishersci.frfocusbiomolecules.com
Research Methodologies and Applications As a Molecular Probe
Spectroscopic Techniques for DNA-Drug Interaction Studies
Spectroscopic methods are fundamental in elucidating the binding mechanism of Actinomycin (B1170597) C to DNA. These techniques monitor changes in the physical properties of the drug, the DNA, or both upon complex formation, providing insights into binding modes, affinity, and conformational changes.
UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to confirm and characterize the interaction between small molecules and DNA. researchgate.net The binding of a ligand to DNA can lead to changes in the absorption spectrum of the molecule, typically hypochromism (a decrease in absorbance intensity) and a bathochromic shift (redshift, a shift to longer wavelengths). researchgate.netmdpi.com
When Actinomycin C or its derivatives interact with DNA, the intercalation of the phenoxazone ring between the DNA base pairs causes a distinct hypochromic effect and a redshift in the drug's absorption spectrum. nih.gov This phenomenon occurs because the electronic states of the chromophore are perturbed by its close association with the DNA bases. The extent of these spectral changes can be used to quantify the binding affinity. For instance, by titrating a solution of Actinomycin D with increasing concentrations of DNA and monitoring the absorbance at a fixed wavelength (e.g., 260 nm), one can determine the binding constant of the interaction. nih.gov Thermal denaturation studies, which measure the change in DNA absorbance at 260 nm with increasing temperature, can also be employed. An increase in the melting temperature (Tm) of DNA in the presence of the drug indicates stabilization of the double helix, a characteristic of intercalating agents. nih.gov
Table 1: Illustrative UV-Vis Spectral Changes upon Actinomycin D-DNA Interaction
| Parameter | Observation | Implication |
|---|---|---|
| Hypochromism | Decrease in the intensity of the main absorption band. | Stacking interaction between the drug's chromophore and DNA base pairs. |
| Bathochromic Shift (Redshift) | Shift of the absorption maximum to a longer wavelength. | Alteration of the electronic environment of the chromophore upon intercalation. |
| Melting Temperature (Tm) | Increase in the temperature at which 50% of the DNA is denatured. | Stabilization of the DNA double helix by the bound drug. |
This table provides a generalized summary of typical results observed in UV-Vis studies of Actinomycin-DNA interactions.
Circular Dichroism (CD) spectroscopy is an exceptionally sensitive technique for studying the conformational changes of chiral molecules like DNA. nih.gov The CD spectrum of DNA is characteristic of its secondary structure (e.g., B-form, A-form, Z-form). nih.gov The binding of a ligand such as this compound can induce significant changes in the DNA's CD spectrum, revealing details about the binding mode and its effect on DNA conformation. nih.gov
The typical B-form DNA shows a positive band around 275 nm and a negative band around 250 nm. nih.govnih.gov Upon binding of Actinomycin D, the CD spectrum of DNA undergoes notable alterations. These changes often include a red shift of the positive band and an increase in the intensity of the negative band. nih.govoup.com Such spectral changes are indicative of a conformational change in the DNA helix upon drug intercalation. nih.govnih.gov By titrating DNA with the drug and monitoring the changes in the CD signal at a specific wavelength, researchers can determine the stoichiometry and affinity of the binding. nih.govoup.com These studies have confirmed that Actinomycin D binding can cause distortions in the DNA structure, such as unwinding and bending of the helix. nih.gov
Table 2: Representative Changes in DNA CD Spectra upon Actinomycin D Binding
| Spectral Region | Change Observed | Structural Interpretation |
|---|---|---|
| Positive Band (~275 nm) | Red shift (e.g., to ~290-295 nm) and intensity changes. | Alteration in base stacking and helical twist; conformational change in the DNA backbone. nih.govnih.gov |
| Negative Band (~250 nm) | Increase in intensity. | Perturbation of the DNA structure upon intercalation of the phenoxazone ring. nih.govoup.com |
| Induced CD Signal | Appearance of new signals in the visible region corresponding to the drug's absorption. | The achiral drug molecule becomes optically active upon binding to the chiral DNA. |
This table summarizes characteristic findings from CD spectroscopy studies investigating the interaction of Actinomycin D with DNA.
Fluorescence spectroscopy is another powerful tool for investigating drug-DNA interactions. nih.gov Actinomycin D itself is weakly fluorescent, and its fluorescence properties change upon binding to DNA. nih.gov When Actinomycin D intercalates into the DNA double helix, its fluorescence spectrum typically exhibits a marked blue shift and a decrease in the fluorescence quantum yield. nih.gov These changes are attributed to the altered microenvironment of the phenoxazone chromophore when it is shielded from the aqueous solvent and interacts with the DNA bases. nih.gov
To overcome the low intrinsic fluorescence, derivatives such as 7-aminoactinomycin D (7AAD) are often used. 7AAD is a fluorescent analogue that binds to DNA similarly to the parent compound but offers better photophysical properties for detection. nih.gov
Furthermore, Fluorescence Resonance Energy Transfer (FRET) studies can provide more detailed information. researchgate.net In a typical FRET assay, a donor fluorophore and an acceptor fluorophore are used. For instance, a quantum dot (QD) can be conjugated to a DNA promoter sequence (like the c-Myc promoter), and a fluorescent derivative like 7AAD can serve as the other part of the FRET pair. nih.gov When 7AAD intercalates into the QD-labeled DNA, the proximity allows for efficient energy transfer from the drug to the quantum dot, which can be measured to quantify the binding interaction. nih.gov This approach enables the high-throughput screening of DNA-binding drugs and the precise determination of binding constants. nih.gov
Biochemical and Molecular Biological Assays
This compound's ability to inhibit transcription makes it a critical reagent in various biochemical and molecular biology assays designed to study gene expression and its regulation.
This compound is a potent inhibitor of transcription, a function directly related to its DNA binding activity. nih.govembopress.org It inhibits the elongation step of transcription by RNA polymerase. rndsystems.com In vitro transcription assays, which reconstitute the process of transcription in a test tube using purified DNA templates, RNA polymerases, and nucleotides, are commonly used to study the mechanism of this inhibition.
In these assays, the addition of this compound to the reaction mixture prevents RNA polymerase from moving along the DNA template, thereby blocking the synthesis of RNA transcripts. nih.gov By varying the concentration of this compound, researchers can determine its inhibitory concentration (IC50) and study the kinetics of transcription inhibition. These experiments have been crucial in demonstrating that this compound does not prevent the initial binding of RNA polymerase to the promoter but rather stalls the elongating polymerase, effectively creating a roadblock on the DNA. nih.gov This property allows its use as a tool to synchronize transcription or to study the dynamics of transcriptional elongation and termination.
In cellular contexts, this compound is widely used to measure the stability or decay rate of messenger RNA (mRNA). By adding this compound to cell cultures, new transcription is globally halted. nih.gov Subsequently, the rate at which specific mRNAs disappear over time can be measured, providing an estimate of their half-lives. nih.govresearchgate.net
Northern Blot Analysis : This technique is used to detect specific RNA sequences. To measure mRNA stability, total RNA is extracted from cells at various time points after the addition of this compound. pnas.orgnih.gov The RNA is then separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific to the mRNA of interest. researchgate.net A decrease in the band intensity over time reflects the degradation of the target mRNA, allowing for the calculation of its half-life. nih.govoup.com
Quantitative RT-PCR (qRT-PCR) : This is a more sensitive and quantitative method for measuring mRNA levels. Similar to the Northern blot approach, cells are treated with this compound, and RNA is collected at different time points. nih.gov The RNA is then reverse-transcribed into complementary DNA (cDNA), which is used as a template for PCR with primers specific to the gene of interest. nih.govresearchgate.net The amount of PCR product is quantified in real-time, allowing for a precise measurement of the decline in mRNA levels and a more accurate determination of mRNA half-life. nih.gov This method is invaluable for understanding how various factors, such as RNA-binding proteins or cellular stress, affect the stability of specific transcripts.
Table 3: Compounds Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Actinomycin D | ActD, Dactinomycin |
Cellular Uptake and Subcellular Localization Studies (e.g., Raman microspectroscopy)
The entry of this compound into cells and its subsequent distribution are critical determinants of its biological activity. Studies have shown that the uptake of Actinomycin D, a closely related compound, by mammalian cells is a temperature-dependent process that occurs in two phases: an initial rate-limiting diffusion across the cell membrane followed by binding to DNA. nih.gov The cell membrane acts as a significant barrier, slowing the passage of the drug into and out of the cell. nih.gov
Raman microspectroscopy has emerged as a powerful, non-invasive technique to track the subcellular localization of drugs like Actinomycin D in living cells without the need for labels. nih.govbohrium.com This method allows for the detailed analysis of the drug's interaction with cellular components at a subcellular level. nih.gov For instance, studies using Raman microspectroscopy on lung cancer cell lines have tracked the mechanism of action of Actinomycin D, revealing its binding signatures within the nucleolus, nucleus, and cytoplasm. nih.gov This technique can also be used to observe cellular responses to the drug, such as the release of cytochrome c from mitochondria during apoptosis, by monitoring specific Raman scattering signals. nih.gov Furthermore, the subcellular location of various proteins can be altered by treatment with Actinomycin D. For example, some proteins may translocate from the nucleolus to the nucleoplasm or be redistributed throughout the nucleus. researchgate.netresearchgate.net
Cell Cycle Analysis using Fluorescent Derivatives (e.g., 7-Aminoactinomycin D in flow cytometry)
7-Aminoactinomycin D (7-AAD), a fluorescent derivative of actinomycin D, is widely used in flow cytometry for cell cycle analysis. nih.govstemcell.com As a membrane-impermeant dye, 7-AAD is excluded from live cells with intact membranes but can penetrate and stain the DNA of dead or membrane-compromised cells. stemcell.combiotium.com This property allows for the differentiation and exclusion of non-viable cells in analyses. stemcell.com
In fixed and permeabilized cells, 7-AAD intercalates into DNA, binding preferentially to GC-rich regions, and its fluorescence intensity is proportional to the DNA content. biotium.com This enables the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net 7-AAD is efficiently excited by a 488 nm laser, and its emission in the far-red spectrum minimizes spectral overlap with other common fluorochromes like FITC and PE, making it suitable for multi-color analysis. nih.govstemcell.com This allows for the simultaneous analysis of the cell cycle and the expression of cell surface markers. nih.gov
Studies have utilized Actinomycin D to investigate its effects on cell cycle progression in various cell lines. For example, flow cytometry analysis has shown that Actinomycin D can cause an increase in the sub-G0 population of cells, indicative of apoptosis, and can arrest the cell cycle at different phases. researchgate.netnih.govresearchgate.net
Key Characteristics of 7-Aminoactinomycin D (7-AAD) for Flow Cytometry
| Property | Description |
|---|---|
| Mechanism | Membrane impermeant DNA intercalator, binding to GC-rich regions. Stains dead or permeabilized cells. |
| Application | Live/dead cell discrimination and cell cycle analysis (DNA content). |
| Excitation Wavelength | Can be excited by 488 nm or 532 nm laser lines. biotium.com |
| Emission Wavelength | Approximately 647 nm when bound to DNA. biotium.com |
| Advantages | Minimal spectral overlap with FITC and PE, allowing for multi-color analysis. stemcell.com |
Studies of RNA Synthesis Kinetics (e.g., Uridine (B1682114) Incorporation, Pulse-Chase Labeling)
Actinomycin D is a potent inhibitor of transcription, a characteristic that is extensively exploited to study the kinetics of RNA synthesis and decay. oup.comnih.govnih.gov By blocking the synthesis of new RNA, researchers can measure the stability and turnover rates of existing mRNA molecules.
One common method is the uridine incorporation assay . Cells are pulsed with a labeled RNA precursor, such as ³H-uridine, to label newly synthesized RNA. researcher.life The subsequent addition of Actinomycin D halts further transcription, and the rate of disappearance of the labeled RNA over time provides a measure of its half-life. ias.ac.in
Another technique is the pulse-chase labeling experiment. nih.govresearchgate.net In this method, cells are first "pulsed" with a labeled precursor to tag a specific population of RNA molecules. Then, a high concentration of the corresponding unlabeled precursor is added (the "chase"), along with Actinomycin D. This prevents further incorporation of the label and allows for the tracking of the fate of the initially labeled RNA population over time. nih.gov
These methodologies have been crucial in understanding that the regulation of gene expression is a complex interplay of both RNA synthesis and degradation. For instance, studies have shown that even when RNA synthesis is inhibited by Actinomycin D, the synthesis of certain proteins can continue, suggesting the presence of stable messenger RNA. nih.gov
Assays for DNA Damage and Repair Mechanisms
Actinomycin D's interaction with DNA can lead to cellular responses related to DNA damage and repair. It is known to inhibit DNA repair processes and can induce DNA damage markers. medchemexpress.eujove.com The comet assay, or single-cell gel electrophoresis, is a versatile method used to detect DNA damage, including single and double-strand breaks, in individual cells. researchgate.netchampionsoncology.com Studies have utilized this and other assays to assess the DNA damage induced by agents like Actinomycin D. For example, flow cytometric analysis has shown that treatment with Actinomycin D can significantly induce DNA damage markers such as ATM and H2A.X in cancer cells. jove.com Furthermore, research indicates that Actinomycin D can stimulate DNA cleavage mediated by topoisomerase I and topoisomerase II. medchemexpress.eu
The ability of Actinomycin D to target and bind to DNA mismatch sites is also an area of investigation, with potential therapeutic implications for cancers with deficient mismatch repair systems. nih.gov
Biochemical Assays for Enzyme Activities (e.g., Reverse Transcriptase inhibition)
Actinomycin D's ability to bind to single-stranded DNA has been shown to inhibit the activity of various polymerases, including HIV-1 reverse transcriptase. acs.org Primer extension assays have demonstrated that Actinomycin D forms stable complexes with single-stranded DNA, causing the polymerase to pause at specific sites, particularly near G+C-rich sequences. acs.org This inhibitory effect on reverse transcriptase suggests a potential avenue for antiviral research. acs.org
Chromatographic and Analytical Techniques for Research
The purification, identification, and quantification of this compound and its analogs rely on robust chromatographic and analytical methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of actinomycins. nih.gov It is widely used for the separation, identification, and quantification of different actinomycin components from complex mixtures, such as culture broths of producing microorganisms. nih.govfrontiersin.org
Various HPLC methods have been developed, often employing reversed-phase columns like C18 or CN-bonded columns. nih.govthermofisher.com The separation is typically monitored using UV detection at a wavelength where actinomycins exhibit strong absorbance, such as 443 nm. frontiersin.org HPLC can be coupled with other analytical techniques, such as mass spectrometry (LC-MS/MS), to provide more definitive identification and sensitive quantification of actinomycins in biological samples like human plasma. nih.govnih.gov This combined approach allows for very low limits of quantitation, making it suitable for pharmacokinetic studies. nih.gov
HPLC Parameters for Actinomycin Analysis
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | CN-bonded nucleosil column | nih.gov |
| Mobile Phase | Acetonitrile/methanol (B129727) mixtures | nih.gov |
| Detection | UV absorbance at 443 nm | frontiersin.org |
| Coupled Technique | Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative for the separation of actinomycins. researchgate.netnih.gov This technique utilizes carbon dioxide in its supercritical state as the primary mobile phase, often with a small percentage of an organic modifier like ethanol. researchgate.netceon.rs The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and reduced consumption of hazardous organic solvents compared to traditional high-performance liquid chromatography (HPLC). researchgate.netceon.rs
A significant challenge in the study of actinomycins is the separation of closely related analogs, such as Actinomycin D and Actinomycin X2, which often occur together in nature. nih.gov SFC has been successfully employed for the purification of these compounds from microbial sources. researchgate.netnih.gov In one study, a one-step SFC purification process yielded Actinomycin D and Actinomycin X2 with purities of 97.8% and 97.3%, respectively. researchgate.netnih.gov This demonstrates the capability of SFC to achieve high-resolution separation of structurally similar actinomycin compounds. The use of SFC not only provides an environmentally friendly approach but also offers a rapid and effective method for the isolation and purification of individual actinomycin components for further research. researchgate.netnih.gov
Table 1: Comparison of SFC and HPLC for Actinomycin Separation
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical Carbon Dioxide | Aqueous and Organic Solvents |
| Environmental Impact | Lower (reduced organic solvent consumption) | Higher (significant organic solvent waste) |
| Separation Speed | Faster | Slower |
| Resolution of Analogs | High | Variable, can be challenging |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for the identification and characterization of actinomycins. nih.govnih.gov Various MS methods, including Fast Atom Bombardment Mass Spectrometry (FAB-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), have been utilized to determine the molecular weights and structures of different actinomycin components. nih.govresearchgate.netresearchgate.net
In combination with chromatographic techniques like HPLC, MS allows for the identification of individual actinomycins within a complex mixture. nih.gov For instance, FAB-MS has been used to confirm the identity of actinomycin components separated by a CN-bonded HPLC column by providing their distinct molecular ions. nih.gov ESI-MS is another valuable tool, as demonstrated in a study where it was used to identify Actinomycin D with a molecular ion peak at m/z 1255.6149 [M+H]+. thaiscience.info
MALDI-TOF MS has proven to be an efficient method for the in-situ detection and characterization of actinomycins directly from microbial cultures, often without extensive purification. researchgate.netresearchgate.net This technique can rapidly provide molecular weights of different actinomycin species, including their protonated forms as well as sodium and potassium adducts. researchgate.net Furthermore, tandem MS (MS/MS) analysis, particularly Post-Source Decay (PSD)-MALDI-TOF MS, can provide detailed structural information by fragmenting the parent ions and analyzing the resulting product ions, which helps in elucidating the amino acid sequences of the pentapeptide lactone rings. researchgate.net This level of detailed analysis has been instrumental in identifying various actinomycin analogs, such as Actinomycin D, Actinomycin X2, and Actinomycin X0β, in bacterial extracts. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its analogs. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise chemical structure of these complex molecules. thaiscience.info
Proton NMR (¹H NMR) provides information about the different types of protons present in the molecule and their chemical environments. nih.gov For instance, ¹H NMR spectra have been used to identify and characterize purified actinomycins, such as Actinomycin V, X2, and D. nih.gov
Carbon-13 NMR (¹³C NMR) is utilized to study the carbon framework of the actinomycin molecule. acs.orgsemanticscholar.org Studies involving ¹³C NMR have been conducted on Actinomycin D complexed with DNA fragments to understand the interactions between the drug and its biological target. semanticscholar.orgnih.gov
Advanced 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms within the molecule. thaiscience.info These experiments allow researchers to piece together the complete structure of actinomycins, confirming the identity of compounds like Actinomycin D. thaiscience.info The data obtained from these comprehensive NMR analyses, in conjunction with other spectrometric data, are used to confirm the molecular formulae of different actinomycin variants. nih.gov
This compound as a Research Tool and Probe
Selective Inhibitor for Studying DNA-Dependent RNA Synthesis
This compound, and its well-studied analog Actinomycin D, are potent and selective inhibitors of DNA-dependent RNA synthesis. nih.govnih.gov This inhibitory action is the foundation of their utility as a research tool in molecular biology. nih.gov The mechanism of inhibition involves the intercalation of the actinomycin molecule into DNA, primarily at guanine-cytosine (G-C) rich regions. nih.govnih.gov This binding physically obstructs the movement of RNA polymerase along the DNA template, thereby halting the process of transcription. nih.govnih.gov
The ability of this compound to rapidly and effectively shut down transcription makes it an invaluable tool for studying various cellular processes that are dependent on ongoing gene expression. nih.gov Researchers utilize this compound to investigate the stability and turnover rates of messenger RNA (mRNA). nih.gov By inhibiting the synthesis of new mRNA, the decay of existing transcripts can be monitored over time. nih.gov This method, while requiring careful application to avoid artifacts, remains a versatile and cost-effective technique for measuring mRNA decay rates in cultured cells. nih.gov The characteristic dose-response of different RNA species to actinomycin inhibition allows for a nuanced understanding of their synthesis and regulation. semanticscholar.org
Probe for Investigating Gene Expression and Transcriptional Regulation
Due to its potent inhibitory effect on transcription, this compound serves as a critical probe for investigating the mechanisms of gene expression and transcriptional regulation. nih.gov By blocking the synthesis of RNA, researchers can study the downstream effects on protein expression and cellular function. nih.gov This allows for the dissection of pathways that are controlled at the transcriptional level.
For example, studies have shown that Actinomycin D can decrease the expression of key cell cycle proteins, such as cyclins, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov This demonstrates its utility in linking transcriptional events to specific cellular outcomes. Furthermore, Actinomycin D has been used to investigate the activity of specific transcription factors. At low concentrations, it can preferentially inhibit the expression of genes regulated by certain oncoproteins, providing a window to study the specific effects of these factors on gene expression. researchgate.net This selective inhibition, although within a narrow concentration range, allows for the study of the dependence of certain transcriptional programs on continuous RNA synthesis. researchgate.net The use of this compound in such studies helps to elucidate the complex interplay between transcription factors, DNA, and the transcriptional machinery in both normal and pathological cellular states.
Tool for Dissecting Nucleolar Stress Pathways
This compound is a classic and widely used tool for inducing and studying nucleolar stress. nih.govelifesciences.org The nucleolus is the primary site of ribosome biogenesis, and its proper function is crucial for cell growth and proliferation. usherbrooke.ca Nucleolar stress is a cellular response to insults that disrupt nucleolar function, often leading to p53 activation and cell cycle arrest or apoptosis. nih.gov
This compound induces nucleolar stress by directly targeting the process of ribosomal RNA (rRNA) synthesis. nih.govnih.gov It intercalates into the GC-rich ribosomal DNA (rDNA), stalling RNA Polymerase I (Pol I) transcription. nih.govelifesciences.org This inhibition of rRNA synthesis triggers a well-characterized series of events, including the shrinkage and rounding of the nucleolus and the segregation of its components. nih.govelifesciences.org A hallmark of this response is the formation of "stress caps" at the periphery of the nucleolus, which are composed of segregated rDNA and associated proteins. nih.govelifesciences.org
By inducing this canonical nucleolar stress response, this compound allows researchers to study the dynamic reorganization of the nucleolus and the signaling pathways that are activated. usherbrooke.ca For instance, the redistribution of key nucleolar proteins, such as nucleophosmin (NPM1) and fibrillarin, following actinomycin treatment is a key indicator of nucleolar stress and is used to identify other compounds that may act through similar mechanisms. nih.govresearchgate.net The ability to reliably induce this specific stress response makes this compound an indispensable tool for dissecting the molecular pathways that link nucleolar function to cell fate decisions. usherbrooke.canih.gov
Table 2: Key Nucleolar Stress Responses Induced by this compound
| Response | Description |
|---|---|
| Inhibition of rRNA Synthesis | This compound intercalates into rDNA, stalling RNA Polymerase I. |
| Nucleolar Segregation | Shrinking and rounding of the nucleolus with separation of its components. |
| Formation of Stress Caps | Peripheral caps containing segregated rDNA and associated proteins form. |
| Protein Relocalization | Redistribution of key nucleolar proteins like NPM1 and fibrillarin. |
Agent for Inducing Cell Cycle Perturbations in Research Models
This compound, often referred to as Actinomycin D in scientific literature, is a potent tool in cell biology research for inducing perturbations in the cell cycle. Its primary mechanism of action is the intercalation into DNA, which inhibits the progression of RNA polymerase, thereby blocking transcription mdpi.com. This disruption of RNA synthesis has profound effects on the cell cycle, leading to cell cycle arrest and, in many cases, programmed cell death. These properties make it a valuable agent for studying cell cycle checkpoints and the molecular pathways that govern cell proliferation and apoptosis.
The effects of this compound on the cell cycle are multifaceted and can vary depending on the cell type and the concentration of the compound used. A primary consequence of its action is the arrest of the cell cycle at specific phases.
G1 Phase Arrest: In several research models, this compound has been shown to cause a G1 phase arrest. For instance, in B104-1-1 cells, it was found to arrest the cell cycle at the G1 phase at a concentration of 1nM sigmaaldrich.com. This arrest is often linked to the modulation of key regulatory proteins. Studies in MG63 human osteosarcoma cells have demonstrated that this compound treatment leads to a significant reduction in the protein levels of cyclin A, cyclin D1, and cyclin E, with a particularly dramatic decrease in cyclin D1 mpbio.com. The downregulation of these cyclins is a critical factor in preventing cells from progressing from the G1 to the S phase of the cell cycle mpbio.com.
G2/M Phase Arrest: In other cellular contexts, such as in human non-small-cell lung carcinoma A549 cells, Actinomycin V (a related compound) has been observed to induce a G2/M phase arrest nih.gov. This is achieved by decreasing the expression of M-phase related proteins like Cdc2, Cdc25A, and Cyclin B1 nih.gov.
The induction of cell cycle arrest by this compound is intricately linked to the activation of cell death pathways. The specific pathway activated can be cell-type dependent.
p53-Dependent Pathways: A significant body of research points to the involvement of the tumor suppressor protein p53 in mediating the effects of this compound. In hepatocellular carcinoma cell lines, this compound treatment leads to the activation of a p53-dependent cell death process thermofisher.comnih.gov. Similarly, in A549 cells, Actinomycin V-induced cell cycle arrest and apoptosis were found to be reversible by a specific inhibitor of p53 transcriptional activity, highlighting the crucial role of p53 in this process nih.gov.
Apoptosis and Necroptosis: this compound is a potent inducer of apoptosis in various cancer cell models, including osteosarcoma and neuroblastoma mpbio.comnih.gov. The apoptotic process is often characterized by DNA fragmentation, activation of caspases, and changes in mitochondrial membrane potential nih.govtandfonline.com. For example, in MG63 osteosarcoma cells, this compound treatment leads to a time- and dose-dependent increase in apoptosis, as evidenced by Hoechst staining and the detection of cleaved caspase-3 mpbio.com. In some instances, such as in HepG2 hepatocellular carcinoma cells, this compound has been shown to cause necroptosis, a form of programmed necrosis, characterized by DNA fragmentation and a decrease in mitochondrial membrane potential without a significant increase in classical apoptosis markers like annexin V presence or caspase 3 activation thermofisher.comnih.govtandfonline.com.
The table below summarizes the observed effects of this compound on the cell cycle in different research models.
| Cell Line | Cell Type | Observed Effect | Key Molecular Events |
| B104-1-1 | Not Specified | G1 phase arrest sigmaaldrich.com | Up-regulation of MEKK3, down-regulation of Hsp70 sigmaaldrich.com |
| MG63 | Human Osteosarcoma | Cell cycle arrest and apoptosis mpbio.com | Decreased expression of cyclin A, cyclin D1, and cyclin E mpbio.com |
| HepG2 | Human Hepatocellular Carcinoma | Cell cycle arrest and p53-dependent necroptosis thermofisher.comnih.govtandfonline.com | DNA fragmentation, decreased mitochondrial membrane potential, activation of MAP kinases (ERK, p38, JNK) and AKT thermofisher.comnih.govtandfonline.com |
| A549 | Human Non-Small-Cell Lung Carcinoma | G2/M phase arrest and apoptosis nih.gov | Decreased expression of Cdc2, Cdc25A, and Cyclin B1; p53-dependent nih.gov |
| Neuroblastoma Cell Lines | Human Neuroblastoma | Reduction in cell viability and apoptosis nih.gov | Stronger effect in p53 wild-type cells; MYCN overexpression enhances effect nih.gov |
Used in Cell Culture as a Selection Agent
This compound's potent cytotoxic properties are utilized in cell culture not only for studying cellular processes but also as a selection agent. Its ability to inhibit cell proliferation and induce cell death makes it effective in eliminating unwanted cells from a culture, thereby selecting for a specific cell population of interest mpbio.com.
The primary basis for its use as a selection agent is its mechanism of action as a transcription inhibitor. By intercalating into DNA, this compound prevents RNA polymerase from synthesizing RNA, leading to a global shutdown of protein synthesis and ultimately cell death mdpi.com. This cytotoxic effect is non-specific to the cell cycle, though it preferentially affects rapidly dividing cells mpbio.com.
In the context of cell culture, this compound can be used to select for cells that have acquired resistance to its effects. This resistance can arise from various mechanisms, such as mutations that alter the drug's target or the expression of efflux pumps that remove the compound from the cell. While not as commonly used as other selection antibiotics like G418 or puromycin, which are typically paired with specific resistance genes for selecting transfected cells, this compound can be employed in specific research scenarios. For instance, in studies involving the generation of stable cell lines, a researcher might use this compound to eliminate non-transfected cells, allowing for the isolation and propagation of cells that have successfully integrated a gene conferring resistance to the antibiotic.
The process of using this compound as a selection agent involves treating a mixed population of cells with a concentration of the compound that is lethal to the non-resistant cells. The optimal concentration and duration of treatment need to be determined empirically for each cell line through a cytotoxicity assay. This ensures efficient selection without causing undue stress on the resistant cell population.
The table below outlines the general principles of using a cytotoxic compound like this compound as a selection agent in cell culture.
| Principle | Description |
| Mechanism of Action | Inhibition of transcription by intercalating into DNA, leading to cell death mdpi.com. |
| Basis of Selection | Elimination of susceptible cells, allowing for the survival and proliferation of resistant cells. |
| Application | Isolation of cells with inherent or acquired resistance to this compound; potential for selecting genetically modified cells expressing a resistance mechanism. |
| Methodology | Treatment of a cell culture with a pre-determined cytotoxic concentration of this compound. |
Mechanisms of Resistance to Actinomycin in Research Models
Molecular Basis of Resistance (e.g., Specific Resistance Genes and Proteins like AcmrC, UvrA homologues)
The genetic foundation of resistance to Actinomycin (B1170597) C is often encoded within the biosynthetic gene cluster of the producing organism, Streptomyces chrysomallus, as a self-protection mechanism. asm.orgnih.gov This cluster contains several genes that confer resistance.
Key resistance genes and their protein products include:
acmrC : This gene encodes a protein with significant similarity to the UvrA excinuclease from E. coli. nih.gov It is believed to be involved in DNA repair, likely by recognizing and excising DNA that has been damaged or modified by actinomycin intercalation. nih.govresearchgate.net Homologues of uvrA are found in the biosynthetic clusters of other DNA intercalating agents like daunorubicin (B1662515) and echinomycin (B1671085), suggesting a conserved resistance strategy. researchgate.netnih.gov
acmrA and acmrB : These genes encode the subunits of an ABC (ATP-binding cassette) transporter. nih.gov ABC transporters are a large family of membrane proteins that actively pump various substances, including drugs, out of the cell. The AcmrA and AcmrB proteins likely form a complex that functions as an efflux pump to export actinomycin, thereby reducing its intracellular concentration. nih.gov
Other Potential Resistance Determinants : The biosynthetic gene cluster of S. chrysomallus is extensive, containing 28 genes. asm.orgnih.gov It is plausible that other genes within this cluster also contribute to resistance through mechanisms such as drug modification or sequestration.
The presence of UvrA-like proteins is a recurring theme in the resistance to DNA intercalating drugs. researchgate.netnih.gov These proteins are part of the nucleotide excision repair (NER) pathway, a crucial cellular defense against DNA damage. In the context of actinomycin resistance, the UvrA homologue likely recognizes the structural distortion in the DNA helix caused by the intercalated actinomycin molecule and initiates the repair process.
| Gene | Protein Product | Proposed Function in Resistance | References |
| acmrC | UvrA homologue (excinuclease) | DNA repair by excising actinomycin-DNA adducts. | nih.govresearchgate.net |
| acmrA | ABC transporter subunit | Part of an efflux pump for actinomycin export. | nih.gov |
| acmrB | ABC transporter subunit | Part of an efflux pump for actinomycin export. | nih.gov |
Cellular Adaptations and Responses to Actinomycin Exposure
Cells exposed to actinomycin can undergo various adaptive changes to survive. These adaptations can be physiological and morphological.
Altered Cell Permeability : A primary mechanism of acquired resistance in some research models, such as in Bacillus subtilis, is a change in the cell wall's permeability. researchgate.net Resistant strains may exhibit an altered cell surface that hinders the uptake of actinomycin, effectively preventing the drug from reaching its intracellular target, DNA. researchgate.net
Induction of Stress Responses : Exposure to actinomycin can trigger cellular stress responses. For instance, in some cell lines, actinomycin D has been shown to induce the formation of stress granules, which are cytoplasmic aggregates of proteins and RNAs that form in response to various stressors. researchgate.net This could be a mechanism to sequester damaged RNA or regulate translation as a survival strategy. However, the exact role of stress granule formation in actinomycin resistance is still under investigation.
Changes in Gene Expression : Cells can adapt by altering their gene expression profiles. For example, studies have shown that exposure to actinomycin can lead to the upregulation of genes involved in DNA repair and drug efflux, while downregulating genes involved in cell proliferation. mdpi.com In some contexts, actinomycin D can even act as a "superinducer" of certain genes, a phenomenon that may be related to the stabilization of specific mRNAs. frontiersin.org
Cell Cycle Arrest : In response to the DNA damage caused by actinomycin, cells may activate cell cycle checkpoints to halt proliferation. mdpi.com This provides time for DNA repair mechanisms to operate. For example, in osteosarcoma cells, actinomycin D treatment led to cell cycle arrest, and the survival of these cells was dependent on the presence of the NMNAT1 protein, which is involved in NAD+ biosynthesis and DNA damage response. mdpi.com
Role of Efflux Mechanisms (if supported by molecular research, not clinical context)
Efflux pumps are a well-established mechanism of drug resistance in bacteria and cancer cells. mdpi.comfrontiersin.orgnih.gov These membrane-bound transporters actively extrude a wide range of structurally diverse compounds, including antibiotics and chemotherapeutic agents.
In the context of actinomycin resistance, research points to the involvement of specific efflux pumps, particularly in the producing organism and other bacterial models.
ABC Transporters : As mentioned previously, the acmrA and acmrB genes in the S. chrysomallus actinomycin C biosynthetic gene cluster encode subunits of an ABC transporter. nih.gov This strongly suggests that efflux plays a crucial role in the intrinsic resistance of the producing organism.
RND Family Pumps : The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria. mdpi.comnih.gov While direct evidence for this compound efflux by specific RND pumps is limited in the provided search results, the broad substrate specificity of many RND pumps makes it plausible that they could contribute to resistance in bacteria exposed to actinomycin.
MATE Family Pumps : The Multidrug and Toxic Compound Extrusion (MATE) family represents another class of efflux pumps. nih.govresearchgate.net For example, the CdeA pump from Clostridium difficile is a Na+-coupled MATE efflux pump that confers multidrug resistance. nih.gov
It is important to note that the effectiveness of efflux pumps can be influenced by their level of expression, which is often regulated by complex cellular networks that respond to the presence of the drug.
| Efflux Pump Family | Example | Organism | Role in Resistance | References |
| ABC (ATP-binding cassette) | AcmrA/AcmrB | Streptomyces chrysomallus | Intrinsic resistance through actinomycin export. | nih.gov |
| RND (Resistance-Nodulation-Division) | General | Gram-negative bacteria | Potential for broad-spectrum drug efflux, possibly including actinomycin. | mdpi.comnih.gov |
| MATE (Multidrug and Toxic Compound Extrusion) | CdeA | Clostridium difficile | Multidrug resistance, demonstrating the capability of this family. | nih.gov |
Cross-Resistance Mechanisms with Other DNA-Targeting Agents (if applicable from research)
The mechanisms that confer resistance to this compound can often lead to cross-resistance against other agents that target DNA. This is particularly true when the resistance mechanism is not specific to the chemical structure of actinomycin but rather to the general consequence of DNA damage.
Shared Efflux Pumps : Multidrug resistance efflux pumps, by their nature, can recognize and transport a wide array of substrates. Therefore, a cell that upregulates an efflux pump to resist actinomycin may simultaneously become resistant to other DNA-intercalating agents or structurally unrelated drugs that are also substrates for that pump.
Enhanced DNA Repair : An enhanced capacity for DNA repair, such as through the upregulation of the NER pathway involving UvrA-like proteins, would likely confer resistance to a variety of DNA-damaging agents, not just actinomycin. researchgate.netnih.gov This would include other intercalators, alkylating agents, and compounds that cause bulky DNA adducts.
Synergistic and Antagonistic Interactions : Research has explored the combined use of actinomycin D with other DNA-binding agents like echinomycin. nih.govresearchgate.net Such studies show that the interaction between two DNA-targeting drugs can be complex, sometimes leading to synergistic effects where the combined activity is greater than the sum of their individual effects. nih.gov This suggests that while cross-resistance is a concern, there is also potential for combination therapies to overcome resistance to a single agent. For instance, the combination of actinomycin D and echinomycin showed enhanced synergistic effects against mismatch repair-deficient cancer cells. researchgate.net
Q & A
Q. What are the standard protocols for isolating Actinomycin C from microbial sources, and how can researchers ensure purity?
To isolate this compound, researchers typically employ solvent extraction followed by chromatographic purification (e.g., HPLC or TLC). Key steps include:
- Fermentation : Optimize microbial growth conditions (e.g., Streptomyces strains) to maximize secondary metabolite production .
- Extraction : Use organic solvents (e.g., ethyl acetate) to separate this compound from cellular debris.
- Purification : Apply column chromatography with silica gel or reverse-phase HPLC to isolate the compound. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Quality Control : Include negative controls (e.g., solvent-only extracts) and replicate experiments to confirm reproducibility .
Q. What key variables should be controlled in cytotoxicity assays for this compound?
Critical variables include:
- Cell Line Selection : Use standardized cell lines (e.g., HeLa, MCF-7) with documented sensitivity to this compound .
- Dosage Range : Conduct dose-response curves (e.g., 0.1–100 nM) to determine IC50 values.
- Exposure Time : Monitor temporal effects (e.g., 24–72 hours) to account for delayed apoptosis .
- Assay Controls : Include untreated cells, solvent controls, and positive controls (e.g., cisplatin). Statistical validation (e.g., ANOVA) is essential to confirm significance .
Q. How can researchers systematically review existing literature on this compound’s mechanisms of action?
- Database Selection : Use PubMed, Web of Science, and EMBASE for peer-reviewed studies; avoid non-peer-reviewed platforms like Google Scholar for systematic reviews .
- Search Terms : Combine keywords (e.g., "this compound," "RNA polymerase inhibition," "apoptosis") with Boolean operators.
- Screening : Apply PICO framework (Population: cell/organism; Intervention: this compound; Comparison: other inhibitors; Outcome: molecular targets) to filter studies .
- Bias Assessment : Evaluate study designs (e.g., in vitro vs. in vivo) and conflicts of interest using tools like Cochrane Risk of Bias .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound across cell lines be resolved?
Contradictions often arise from:
- Cell Line Heterogeneity : Genetic variations (e.g., p53 status) influence drug response. Validate findings across multiple lines (e.g., primary vs. immortalized cells) .
- Experimental Variability : Standardize protocols (e.g., serum concentration, passage number) to reduce noise .
- Data Normalization : Use fold-change metrics relative to controls instead of absolute viability values. Apply meta-analysis to reconcile discrepancies .
Q. What strategies optimize this compound dosing in in vivo studies to balance efficacy and toxicity?
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS. Adjust dosing intervals to maintain therapeutic levels .
- Toxicity Mitigation : Co-administer protective agents (e.g., antioxidants) or use targeted delivery systems (e.g., nanoparticles) .
- Endpoint Selection : Monitor biomarkers (e.g., serum LDH for tissue damage) alongside tumor regression metrics .
Q. How can omics data (transcriptomics/proteomics) clarify this compound’s off-target effects?
- Hypothesis-Driven Workflow :
- Machine Learning : Integrate multi-omics datasets to predict off-target interactions .
Data Synthesis Table: this compound Studies
Methodological Best Practices
- Statistical Rigor : Use error bars (standard deviation) and tests like t-tests/ANOVA for small datasets .
- Reproducibility : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for experimental reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
